molecular formula C6H4Cl2N2O2 B3168916 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid CAS No. 933702-99-9

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid

Cat. No. B3168916
CAS RN: 933702-99-9
M. Wt: 207.01 g/mol
InChI Key: NNTJWVUHMSHSCT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, one carbon is substituted with a methyl group, and another carbon is substituted with a carboxylic acid group .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid serves as a starting material in synthesizing various derivatives. For instance, its reaction with amines results in corresponding amides, important in chemical research for their potential applications (Machoń & Jasztold-Howorko, 1976).
  • Formation of Thiazolo[4,5-d] Pyrimidine Derivatives : This compound is instrumental in producing new thiazolo[4,5-d] pyrimidine derivatives, which are significant in medicinal chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Chemical Properties and Transformations

  • Formation of Pyrimidines : It is used in the generation of various pyrimidines and their functionalization. This process involves halogen/metal permutation and subsequent reactions, critical in the synthesis of complex organic compounds (Schlosser, Lefebvre, & Ondi, 2006).
  • Cycloacylation Reactions : The compound undergoes cycloacylation, leading to the production of pyrimidine-5-carboxylic acid esters. These reactions have significance in the development of pharmaceuticals and other chemicals (Grohe & Heitzer, 1973).

Pharmaceutical and Industrial Applications

  • Anticancer Drug Intermediate : It's a key intermediate in the synthesis of the anticancer drug dasatinib, highlighting its importance in pharmaceutical research (Guo Lei-ming, 2012).
  • Production in Pharmaceutical and Explosive Industries : It finds application in the manufacturing of products valuable in both pharmaceutical and explosive industries, demonstrating its versatility in different sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Other Applications

  • Investigation of Regioselectivity : Research on this compound includes exploring its regioselectivity in chemical reactions. This aspect is crucial in organic synthesis for producing specific desired products (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
  • Structural Analysis in Crystallography : It's used in crystallography for the structural analysis of various compounds. Such studies are fundamental in the field of material sciences and drug design (Sutton & Cody, 1988).

properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-2-3(5(11)12)4(7)10-6(8)9-2/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTJWVUHMSHSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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